Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone)
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Overview
Description
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a metal chelator that has been shown to have anticancer, antiviral, and antibacterial properties.
Mechanism Of Action
The mechanism of action of Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) involves chelation of metal ions such as iron and copper. Metal ions are essential for the growth and proliferation of cancer cells, viruses, and bacteria. By chelating these metal ions, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) inhibits the growth and proliferation of these cells and organisms.
Biochemical And Physiological Effects
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body. It has also been shown to inhibit the replication of viruses and the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) in lab experiments is its broad spectrum of activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be effective against all types of cancer cells, viruses, and bacteria. Additionally, its mechanism of action may not be fully understood, which could limit its potential therapeutic applications.
Future Directions
There are several future directions for Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) research. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for potential clinical use.
Synthesis Methods
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) can be synthesized using a simple two-step method. In the first step, 4,4-dimethylthiosemicarbazone is reacted with acetylacetone to form the intermediate, acetylacetone bis(4,4-dimethylthiosemicarbazone). In the second step, the intermediate is oxidized using hydrogen peroxide to form the final product, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone).
Scientific Research Applications
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has antibacterial properties and has been shown to inhibit the growth of bacteria such as Staphylococcus aureus.
properties
CAS RN |
140158-63-0 |
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Product Name |
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) |
Molecular Formula |
C11H20N6O2S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(2Z,3E)-2,3-bis(dimethylcarbamothioylhydrazinylidene)propyl] acetate |
InChI |
InChI=1S/C11H20N6O2S2/c1-8(18)19-7-9(13-15-11(21)17(4)5)6-12-14-10(20)16(2)3/h6H,7H2,1-5H3,(H,14,20)(H,15,21)/b12-6+,13-9- |
InChI Key |
OHHLVDZVXTYCKD-AAVBEOHCSA-N |
Isomeric SMILES |
CC(=O)OC/C(=N\NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
Canonical SMILES |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
synonyms |
acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) Cu-DM-Ac DM-Ac Zn-DM-Ac |
Origin of Product |
United States |
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